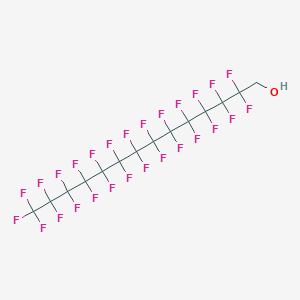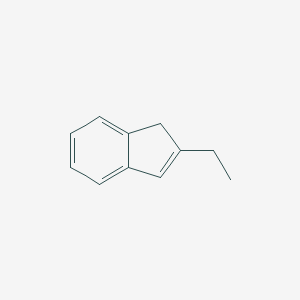
2-Ethyl-1h-indene
Vue d'ensemble
Description
2-Ethyl-1h-indene is a chemical compound that is part of the indene family, which are hydrocarbons with a fused ring structure consisting of a benzene ring and a cyclopentene. The ethyl group attached to the indene ring system modifies its chemical properties and reactivity. This compound serves as a building block in various chemical syntheses and has implications in the development of materials and pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives of 2-Ethyl-1h-indene has been explored in several studies. For instance, a zirconium-based complex was synthesized using a derivative of 2-Ethyl-1h-indene, specifically rac-[ethylenebis(2-(thexyldimethylsiloxy)indenyl)]zirconium dichloride. This complex, in combination with methylaluminoxane (MAO), forms an active catalyst system for the polymerization of ethylene and propylene, showcasing the utility of 2-Ethyl-1h-indene derivatives in catalysis . Another study reported the synthesis of ansa-zirconocenes based on 2-(phenylethynyl)-1H-indene, which is a related compound, indicating the versatility of indene derivatives in forming transition metal complexes .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-1h-indene derivatives has been characterized in several studies. For example, the zirconium complex mentioned above crystallizes in an indenyl-backward conformation with the ligand backbone adopting C2 symmetry . In another case, the molecular structure of 3-Ethylindan-1-one, a closely related compound, consists of an approximately planar indanone core with the ethyl group protruding from this plane . These structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
2-Ethyl-1h-indene and its derivatives participate in various chemical reactions. A notable reaction is the rhodium-catalyzed direct insertion of ethylene into carbon-carbon bonds in 1-indanones, a reaction that provides a two-carbon ring expansion to form seven-membered cyclic ketones . This reaction demonstrates the potential of 2-Ethyl-1h-indene derivatives in organic synthesis, particularly in the formation of complex cyclic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Ethyl-1h-indene derivatives are influenced by their molecular structure. The study of 3-Ethylindan-1-one revealed that in the crystal, molecules are linked into dimers by pairs of C—H⋯O hydrogen bonds, forming a specific graph-set motif. These dimers are further connected into chains by C—H⋯π interactions . Such interactions can affect the melting point, solubility, and other physical properties of the compound. The catalytic properties of the zirconium complex derived from 2-Ethyl-1h-indene indicate that these derivatives can have significant chemical reactivity, which is important for their application in polymerization processes .
Propriétés
IUPAC Name |
2-ethyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHJHVHMLRKHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342485 | |
| Record name | 2-ethyl-1h-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17059-50-6 | |
| Record name | 2-ethyl-1h-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



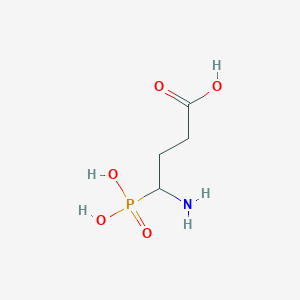
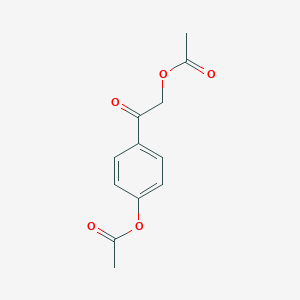

![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
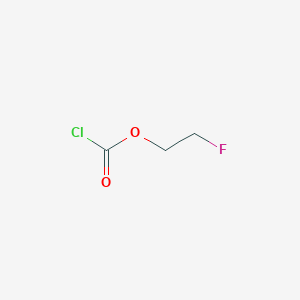
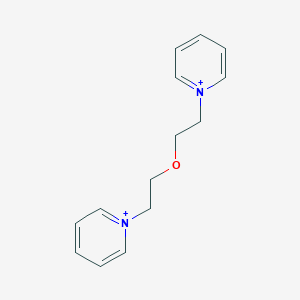
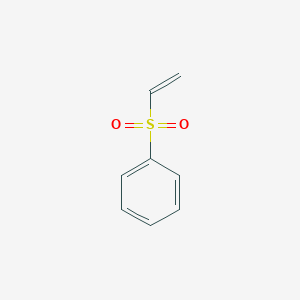
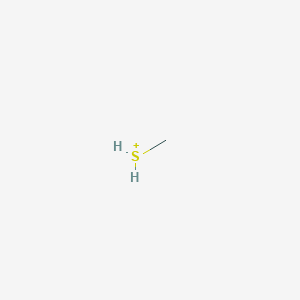

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)

